Indole-3-acetylglycine

Beschreibung

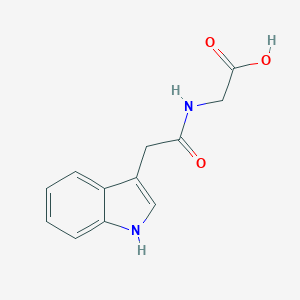

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXLJMIHMIOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332228 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-08-1 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Indole-3-acetylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological context of Indole-3-acetylglycine (IAG), an N-acyl-alpha amino acid and a conjugate of the critical plant hormone indole-3-acetic acid (IAA). While much of the early research focused on more abundant IAA conjugates, the methodologies developed for their isolation and characterization have paved the way for understanding IAG.

Discovery and Context

This compound belongs to a class of compounds formed by the conjugation of the plant hormone indole-3-acetic acid (IAA) with amino acids. While the precise first discovery of IAG is not prominently documented in singular reports, its existence was inferred from the broader research into IAA metabolism and conjugation. Early studies in the mid-20th century identified various IAA conjugates, such as indole-3-acetylaspartic acid, in plant tissues. These discoveries established the precedent for IAA conjugation as a mechanism for hormone storage and regulation.[1]

IAG, also known as N-(3-indolylacetyl)glycine, has been identified in biological fluids, including urine.[2] Its presence suggests a role in metabolic pathways, potentially as a detoxification product or a regulated form of IAA. The study of such conjugates is crucial for understanding hormone homeostasis and its implications in both plant and animal physiology.

Biosynthesis of the Precursor: Indole-3-acetic Acid (IAA)

The biosynthesis of IAG is intrinsically linked to the synthesis of its precursor, Indole-3-acetic acid (IAA). In microorganisms, several tryptophan-dependent pathways for IAA biosynthesis have been elucidated.[3][4][5] These pathways provide the foundational IAA molecule that can then be conjugated with glycine to form IAG.

A generalized workflow for the microbial biosynthesis of IAA, the precursor to IAG, is presented below.

Isolation and Purification Methodologies

The isolation of IAG from biological matrices relies on chromatographic techniques, often adapted from methods developed for other IAA-amino acid conjugates.[1][6] A general workflow for the isolation and purification of IAG is outlined below.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of related indolic compounds and can be adapted for IAG.

Protocol 1: Extraction from Biological Samples

-

Homogenization: Homogenize the biological sample (e.g., plant tissue, urine) in a suitable extraction buffer (e.g., 80% methanol) at a ratio of 1:10 (w/v).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude extract of indolic compounds.

Protocol 2: Polyvinylpolypyrrolidone (PVPP) Chromatography

This step is crucial for the preliminary purification of IAA conjugates.[1][6]

-

Column Preparation: Pack a chromatography column with PVPP slurry.

-

Equilibration: Equilibrate the column with the appropriate starting buffer (e.g., acidic methanol or an aqueous buffer).

-

Sample Loading: Load the crude extract onto the PVPP column.

-

Elution: Elute the column with a pH-dependent aqueous buffer or a methanol gradient. The elution of IAA conjugates is influenced by hydrophobic interactions with the PVPP resin.[6]

-

Fraction Collection: Collect the fractions for further analysis.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the final separation and quantification of IAG.[7]

-

Column: Utilize a C8 or C18 reversed-phase column.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in acidified water (e.g., with 2.5% acetic acid, pH 3.8).[7]

-

Gradient Elution: Employ a gradient elution to achieve optimal separation of indolic compounds.

-

Detection: Use a fluorescence detector with an excitation wavelength of approximately 280 nm and an emission wavelength of around 350 nm for sensitive detection of indoles.[7]

Quantitative Analysis

Quantitative analysis of IAG can be performed using HPLC with fluorescence detection by comparing the peak area of the sample to a standard curve of known IAG concentrations. For more precise quantification, especially in complex biological matrices, isotope dilution mass spectrometry is the method of choice. This involves spiking the sample with a known amount of a stable isotope-labeled IAG internal standard.

Table 1: HPLC Parameters for Indolic Compound Analysis

| Parameter | Value | Reference |

| Column | Symmetry C8 | [7] |

| Mobile Phase A | 2.5% Acetic Acid in H₂O (v/v), pH 3.8 | [7] |

| Mobile Phase B | 80% Acetonitrile in H₂O (v/v) | [7] |

| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) | [7] |

| Linear Range | 0.0625–125 µg/mL | [7] |

| Limit of Detection | < 0.015 µg/mL | [7] |

Characterization

The definitive identification of isolated IAG is achieved through mass spectrometry (MS). The fragmentation pattern of the molecule provides a unique fingerprint for its structure.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O₃ | [8] |

| Average Molecular Weight | 232.2353 g/mol | [9] |

| Monoisotopic Molecular Weight | 232.08479226 Da | [8] |

| IUPAC Name | 2-[2-(1H-indol-3-yl)acetamido]acetic acid | [2] |

Biological Significance and Future Directions

While the precise biological role of IAG is still under investigation, its presence in urine suggests it is a metabolic product.[2] The study of IAG and other IAA conjugates is critical for understanding the regulation of IAA levels and their physiological effects. Future research should focus on elucidating the specific enzymes responsible for the conjugation of IAA with glycine and the biological activity, if any, of the IAG conjugate itself. Understanding these aspects will provide a more complete picture of auxin metabolism and its implications in health and disease.

References

- 1. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]

- 3. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 [redalyc.org]

- 5. mdpi.com [mdpi.com]

- 6. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Livestock Metabolome Database: Showing metabocard for this compound (LMDB00988) [lmdb.ca]

An In-depth Technical Guide on the Endogenous Levels of Indole-3-acetylglycine in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Indole-3-acetylglycine (IAA-Gly), a key auxin conjugate, in plant tissues. It details the methodologies for its quantification, explores its role in auxin homeostasis, and presents relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agricultural science, and professionals involved in the development of plant growth regulators and herbicides.

Introduction: The Role of this compound in Auxin Homeostasis

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrate a wide array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. The precise regulation of IAA levels is critical for normal plant growth and development. One of the key mechanisms for maintaining auxin homeostasis is the conjugation of IAA to amino acids, sugars, and peptides.

This compound (IAA-Gly) is an amide-linked conjugate of IAA formed through a reaction catalyzed by enzymes belonging to the Gretchen Hagen 3 (GH3) family of acyl-acid amido synthetases. These enzymes play a pivotal role in inactivating excess IAA, thereby preventing auxin overaccumulation which can be detrimental to the plant. While IAA conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) have been extensively studied, IAA-Gly is also a significant component of the auxin metabolome in various plant species. The formation of IAA-Gly is generally considered a mechanism for the irreversible degradation of IAA, although the possibility of its hydrolysis back to free IAA under specific physiological conditions cannot be entirely ruled out. Understanding the endogenous levels and dynamics of IAA-Gly is therefore crucial for elucidating the intricate network of auxin metabolism and its impact on plant physiology.

Quantitative Data on Endogenous this compound and Related Conjugates

The quantification of IAA and its conjugates in plant tissues has been significantly advanced by the advent of sensitive and specific analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). The data presented below summarizes the reported endogenous levels of major IAA-amino acid conjugates in the model plant Arabidopsis thaliana and other species. While specific data for IAA-Glycine is less abundant in the literature compared to IAA-Aspartate and IAA-Glutamate, the provided values for these related conjugates offer a valuable reference for expected concentration ranges.

| Plant Species | Tissue | IAA-Aspartate (ng/g FW) | IAA-Glutamate (ng/g FW) | Reference |

| Arabidopsis thaliana | 9-day-old seedlings | 17.4 ± 4.6 | 3.5 ± 1.6 | [1][2] |

| Arabidopsis thaliana | 12-day-old seedlings | - | - | [1][2] |

| Arabidopsis thaliana (trp2-1 mutant) | 9-day-old seedlings | 7.8 ± 0.4 | 1.8 ± 0.3 | [2] |

| Glycine max (Soybean) | Seeds | 10 µmol/kg (approx. 2910 ng/g FW) | - | [3] |

Note: FW denotes fresh weight. Data for IAA-Glycine is not explicitly available in the cited literature but is expected to be in a similar low nanogram per gram fresh weight range in vegetative tissues under normal growth conditions. The high concentration in soybean seeds highlights the role of conjugates as storage forms in reproductive tissues.

Experimental Protocols for Quantification of this compound

The accurate quantification of IAA-Gly in plant tissues requires a robust and sensitive analytical method. The following protocol is a generalized procedure based on established methods for IAA-amino acid conjugate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Plant tissue (e.g., Arabidopsis seedlings, rice shoots, etc.)

-

Liquid nitrogen

-

Extraction solvent: 2-propanol (60% v/v) with 2.5 mM diethyldithiocarbamic acid

-

Internal standard: ¹³C₆-IAA-Glycine (or a suitable labeled analogue)

-

Diethyl ether

-

Solid Phase Extraction (SPE) columns (e.g., C18 or Oasis HLB)

-

Methanol

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Diazomethane (for optional derivatization)

Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent. Add a known amount of the internal standard (e.g., ¹³C₆-IAA-Glycine).

-

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle shaking.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen gas.

Purification by Solid Phase Extraction (SPE)

-

Column Conditioning: Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Acidify the aqueous extract to pH 2.5-3.0 with formic acid and load it onto the conditioned SPE column.

-

Washing: Wash the column with 1 mL of water to remove polar impurities.

-

Elution: Elute the IAA conjugates with 1 mL of methanol or acetonitrile.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) connected to an HPLC or UPLC system. Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify IAA-Glycine and its internal standard. The transition from the precursor ion (M+H)⁺ to a specific product ion is monitored. For IAA-Glycine, this would be the transition from m/z 233.1 to a characteristic fragment ion (e.g., m/z 130.1, corresponding to the indole moiety).

-

Data Analysis: Construct a calibration curve using known concentrations of an authentic IAA-Glycine standard. Calculate the concentration of endogenous IAA-Glycine in the plant sample based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

The metabolism of IAA-Gly is integrated into the broader network of auxin homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for IAA-Gly analysis.

Auxin Conjugation and Inactivation Pathway

References

- 1. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Indole-3-acetylglycine Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Indole-3-acetylglycine, a significant metabolite of the plant hormone Indole-3-acetic acid (IAA). This standard is crucial for various research applications, including plant physiology, drug metabolism studies, and as a reference compound in analytical chemistry. This document outlines a primary synthetic methodology, presents key quantitative data, and includes detailed experimental protocols and workflow diagrams.

Introduction

This compound is an amino acid conjugate of Indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. The conjugation of IAA with amino acids is a key metabolic pathway that regulates auxin homeostasis and activity. The synthesis of a pure this compound standard is essential for accurate quantification and biological studies of this important molecule.

The primary synthetic strategy involves the formation of an amide bond between the carboxyl group of Indole-3-acetic acid and the amino group of glycine. This can be achieved through various peptide coupling methods, including the use of coupling agents to activate the carboxylic acid.

Synthetic Pathway Overview

The most common and effective method for synthesizing this compound involves a two-step process:

-

Esterification of Glycine: The carboxylic acid group of glycine is protected as an ethyl ester to prevent self-polymerization during the coupling reaction.

-

Amide Coupling: The protected glycine ethyl ester is then coupled with Indole-3-acetic acid using a suitable coupling agent.

-

Hydrolysis: The ethyl ester protecting group is removed by hydrolysis to yield the final product, this compound.

This pathway is illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of amino acid derivatives of indole-3-acetic acid.

Materials and Reagents

| Reagent | Supplier | Purity |

| Indole-3-acetic acid (IAA) | Sigma-Aldrich | ≥98% |

| Glycine ethyl ester hydrochloride | Sigma-Aldrich | ≥99% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | ≥98% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |

| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |

| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexane | Fisher Scientific | HPLC Grade |

Synthesis of this compound Ethyl Ester

-

Activation of Indole-3-acetic acid: In a round-bottom flask, dissolve Indole-3-acetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Coupling Reaction: In a separate flask, suspend glycine ethyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (1.5 eq) to neutralize the hydrochloride and free the amine. Stir for 15 minutes.

-

Filter the DCU precipitate from the activated IAA solution and add the filtrate to the glycine ethyl ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound ethyl ester as a solid.

-

Synthesis of this compound (Hydrolysis)

-

Dissolve the purified this compound ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Method of Analysis |

| Yield | ||

| Coupling Step | 75-85% | Gravimetric |

| Hydrolysis Step | 80-90% | Gravimetric |

| Overall Yield | 60-77% | Gravimetric |

| Purity | ||

| HPLC | >98% | HPLC-UV (280 nm) |

| Characterization | ||

| Melting Point | 188-190 °C | Melting Point Apparatus |

| ¹H NMR (DMSO-d₆) | Consistent with expected structure | NMR Spectroscopy |

| Mass Spectrometry | m/z = 233.09 [M+H]⁺ | ESI-MS |

Alternative Synthetic Strategies

While the DCC/NHS coupling method is robust, other coupling reagents can be employed. The choice of reagent can influence reaction times, yields, and purification strategies.

Caption: Alternative coupling reagents for the synthesis of this compound ethyl ester.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : A water-soluble carbodiimide that simplifies purification as the urea byproduct is water-soluble. Often used in conjunction with N-hydroxybenzotriazole (HOBt).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient coupling agent that often leads to high yields and low racemization.

-

Mixed Anhydride Method : Activation of IAA with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM), forms a mixed anhydride that readily reacts with the amino acid ester.

Conclusion

The synthesis of this compound standard can be reliably achieved through a straightforward two-step process involving the protection of glycine, followed by amide coupling with Indole-3-acetic acid and subsequent deprotection. The choice of coupling reagent can be tailored to specific laboratory capabilities and desired purity levels. The detailed protocols and data presented in this guide provide a solid foundation for researchers to produce high-quality this compound for their analytical and biological investigations.

Indole-3-acetylglycine as a metabolite of Indole-3-acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant member of the auxin class of phytohormones, acting as a master regulator of nearly every aspect of plant growth and development.[1][2] The cellular concentration of free, active IAA is meticulously controlled through a dynamic interplay of metabolic processes collectively known as auxin homeostasis. This includes de novo biosynthesis, polar transport, catabolic degradation, and the formation of conjugates with sugars, amino acids, or peptides.[3][4][5] The conjugation of IAA to amino acids serves as a critical mechanism for temporarily inactivating and storing the hormone, thereby buffering the pool of free IAA. One such conjugate, Indole-3-acetylglycine (IAG), is formed through the amide linkage of IAA with the amino acid glycine. This guide provides a comprehensive overview of the biosynthesis, physiological role, and experimental analysis of IAG as a metabolite of IAA.

Biosynthesis of this compound

The formation of IAG is a direct conjugation reaction where the carboxyl group of IAA is linked to the amino group of glycine via an amide bond. This biochemical process is a key route for modulating the levels of active auxin within plant cells.[6]

Enzymatic Catalysis by the GH3 Family

The synthesis of IAA-amino acid conjugates, including IAG, is catalyzed by a family of enzymes known as Gretchen Hagen 3 (GH3) amido synthetases.[7][8][9] These enzymes are typically induced by high concentrations of auxin, providing a feedback mechanism to cope with excess IAA.[10] The reaction proceeds in two steps: first, the GH3 enzyme adenylates IAA using ATP to form an activated IAA-AMP intermediate. Subsequently, the activated IAA moiety is transferred to the amino group of a recipient amino acid, such as glycine, to form the final conjugate.[9] Several members of the GH3 family have been shown to conjugate IAA to a variety of amino acids in vitro, including glycine, aspartate, glutamate, and alanine.[7][11]

Physiological Role and Function

The conjugation of IAA to amino acids like glycine is a pivotal component of auxin homeostasis, serving primarily to regulate the pool of biologically active, free IAA.[7][8]

Reversible Inactivation and Storage

IAA conjugates are generally considered inactive storage forms of the hormone.[12][13] By sequestering excess IAA into conjugates like IAG, the plant can prevent potentially inhibitory or detrimental effects of supraoptimal auxin concentrations.[3] Evidence suggests that some of these conjugates, including IAA-glycine, can be hydrolyzed by specific enzymes called amidohydrolases to release free, active IAA when required by the cell.[14][15] This process effectively makes IAG a slow-release source of IAA, allowing the plant to fine-tune its developmental responses.[14]

Degradation Pathway Precursor

While some IAA-amino acid conjugates are reversibly hydrolyzed, others are channeled into irreversible degradation pathways. For example, IAA-Aspartate (IAAsp) and IAA-Glutamate (IAGlu) are often considered precursors for oxidative catabolism.[3][7] While the primary fate of IAG is context-dependent, its formation represents a crucial decision point in auxin metabolism: either temporary storage for later use or commitment to degradation.[16]

Biological Activity

Exogenously applied IAA-amino acid conjugates often exhibit auxin-like activity, which generally correlates with the tissue's ability to hydrolyze them back to free IAA.[7] Studies have shown that IAA-glycine can stimulate cell elongation in Avena coleoptiles and promote callus growth in soybean cotyledon tissue cultures, indicating its role as a functional auxin precursor in these systems.[17]

Quantitative Data on IAA Conjugates

Precise quantification of IAA and its metabolites is essential for understanding auxin dynamics. While specific data for IAG is sparse across different species, studies in Arabidopsis provide valuable context for the relative abundance of various IAA-amino acid conjugates.

Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana (Data adapted from Kowalczyk and Sandberg, 2001)

| Compound | Tissue | Concentration (pmol/g fresh weight) |

| Free IAA | Expanding Leaves | 100 - 200 |

| Free IAA | Roots | 50 - 150 |

| IAA-Aspartate | Expanding Leaves | 20 - 50 |

| IAA-Aspartate | Roots | 10 - 30 |

| IAA-Glutamate | Expanding Leaves | 5 - 15 |

| IAA-Glutamate | Roots | 2 - 8 |

| IAA-Alanine | Expanding Leaves | < 1 |

| IAA-Alanine | Roots | < 1 |

| IAA-Leucine | Expanding Leaves | < 1 |

| IAA-Leucine | Roots | 2 - 5 |

Note: This table illustrates the typical range and distribution of common IAA conjugates. Levels of IAA-glycine can be expected to be within a similar low-pmol range under normal physiological conditions.[18][19]

Table 2: Biological Activity of IAA-Amino Acid Conjugates (Data summarized from Hangarter, Good, and colleagues, 1980 & 1981)

| IAA Conjugate | Avena Coleoptile Elongation | Soybean Callus Growth Stimulation | Probable Mechanism |

| IAA-Glycine | Active | Active | Hydrolysis to free IAA[14] |

| IAA-Alanine | Active | Highly Active | Hydrolysis to free IAA[14] |

| IAA-Aspartic Acid | Active | Active | Hydrolysis to free IAA |

| IAA-Leucine | Active | Active | Hydrolysis to free IAA |

| IAA-Phenylalanine | Low Activity | Inactive | Poor substrate for hydrolysis |

Experimental Protocols

Protocol 1: Extraction and Quantification of IAG by LC-MS/MS

This protocol outlines a standard method for the sensitive and specific quantification of IAG and other IAA metabolites from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, or 80% acetone).[10][20] d. Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA or custom-synthesized [¹³C₆]IAG) to each sample for accurate quantification via isotope dilution.[10] e. Vortex thoroughly and incubate on a shaker at 4°C for 1 hour. f. Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification: a. Acidify the supernatant to pH ~2.7 with 1M HCl.[20] b. Condition a C18 or Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of acidified water (pH 2.7). c. Load the acidified supernatant onto the cartridge. d. Wash the cartridge with 1 mL of acidified water to remove polar impurities. e. Elute the indolic compounds with 1 mL of 80% methanol.[20] f. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). b. Liquid Chromatography: i. Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[21] ii. Mobile Phase A: Water with 0.1% formic acid.[22] iii. Mobile Phase B: Acetonitrile with 0.1% formic acid.[22] iv. Gradient: A typical gradient would be 5-80% B over 10-15 minutes at a flow rate of 0.3 mL/min. c. Tandem Mass Spectrometry: i. Ionization: Electrospray ionization (ESI), typically in positive mode. ii. Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for IAG (e.g., m/z 233 -> 130) and its corresponding labeled internal standard.

Protocol 2: In Vitro Enzymatic Assay for GH3-Catalyzed IAG Synthesis

This protocol is used to confirm the enzymatic activity of a recombinant GH3 protein in synthesizing IAG.

1. Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:

- 50 mM Tris-HCl buffer (pH 8.5)

- 5 mM MgCl₂

- 2 mM ATP

- 1 mM IAA

- 5 mM Glycine

- 1-5 µg of purified recombinant GH3 enzyme b. Bring the total reaction volume to 100 µL with nuclease-free water. c. Include a negative control reaction without the enzyme or without IAA.

2. Incubation: a. Incubate the reaction at 30°C for 1 to 2 hours.

3. Reaction Quenching and Analysis: a. Stop the reaction by adding 10 µL of 1M HCl. b. Analyze the reaction products directly by LC-MS/MS as described in Protocol 1. The formation of IAG is confirmed by the appearance of a peak with the correct retention time and mass transition, which is absent in the negative controls.

Conclusion

This compound is a significant, albeit often low-abundance, metabolite of indole-3-acetic acid. Its formation, catalyzed by GH3 amido synthetases, represents a key regulatory node in maintaining auxin homeostasis. By serving as a temporarily inactivated and potentially hydrolyzable storage form of IAA, IAG contributes to the intricate mechanisms that allow plants to precisely control their growth and developmental programs. The analytical methods detailed herein, particularly LC-MS/MS, provide the necessary sensitivity and specificity for researchers to further elucidate the dynamic roles of IAG and other auxin conjugates in diverse physiological processes. A deeper understanding of these metabolic pathways holds significant potential for applications in agriculture and the development of novel plant growth regulators.

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Auxin biosynthesis and storage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 [redalyc.org]

- 18. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. jabonline.in [jabonline.in]

- 22. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Formation of Indole-3-acetylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the enzymatic synthesis of Indole-3-acetylglycine (IAA-glycine), a crucial process in the regulation of auxin homeostasis in plants. We will delve into the core enzymatic players, their reaction mechanisms, quantitative characteristics, and the experimental protocols used for their study.

Introduction: Auxin Homeostasis and the Role of Conjugation

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[1][2] Maintaining precise levels of free IAA is critical, as concentrations that are too high or too low can be detrimental to the plant.[3] Plants employ a sophisticated network of pathways—including biosynthesis, transport, degradation, and conjugation—to tightly regulate the pool of active IAA.[1]

One of the primary mechanisms for inactivating excess IAA is through its conjugation to amino acids, sugars, or peptides.[4] The formation of amide-linked conjugates, such as IAA-glycine, is catalyzed by a family of enzymes known as Gretchen Hagen 3 (GH3) acyl acid amido synthetases.[5] This process not only serves to temporarily inactivate IAA but also marks it for either storage or degradation, playing a central role in auxin homeostasis.[5]

The GH3 Enzyme Family: Key Catalysts of IAA Conjugation

The GH3 gene family is widespread throughout the plant kingdom and encodes acyl-acid-amido synthetases.[4] In the model organism Arabidopsis thaliana, this family is divided into three major groups based on sequence homology and substrate preference:

-

Group I: Primarily conjugates the plant hormone jasmonic acid (JA).

-

Group II: Functions as IAA-amido synthetases, conjugating IAA to a variety of amino acids. This group is the focus of this guide.

-

Group III: Catalyzes the conjugation of amino acids to 4-substituted benzoates and indole-3-butyric acid (IBA).

The Group II GH3 enzymes are responsible for the formation of IAA-glycine and other IAA-amino acid conjugates. Their expression is often rapidly induced by high levels of auxin, creating a negative feedback loop to control auxin concentrations.

Reaction Mechanism

GH3 enzymes catalyze the ATP-dependent ligation of IAA to an amino acid like glycine. The overall reaction is as follows:

IAA + Glycine + ATP → IAA-glycine + AMP + PPi

Detailed kinetic studies, particularly on the rice enzyme OsGH3-8, have revealed a Bi Uni Uni Bi Ping Pong reaction mechanism.[5] This two-part process involves the formation of a high-energy intermediate.

The two half-reactions are:

-

Adenylation of IAA: The enzyme first binds ATP, followed by IAA. This results in the formation of a chemically active adenylated-IAA intermediate (IAA-AMP) and the release of pyrophosphate (PPi).

-

Amide Bond Formation: The amino acid (glycine) then binds to the enzyme-IAA-AMP complex. The amino group of glycine attacks the carbonyl group of the activated IAA, forming the amide bond of IAA-glycine and releasing AMP.

This ordered binding and release of substrates and products is a hallmark of this enzyme family. The addition of inorganic pyrophosphatase, which hydrolyzes pyrophosphate, can further drive the reaction toward product formation.[5]

Enzymatic mechanism of GH3-catalyzed IAA-glycine formation.

Quantitative Data Presentation

While extensive kinetic data for the specific formation of IAA-glycine is limited, studies on various GH3 enzymes provide valuable insights into their substrate preferences and reaction kinetics. The table below summarizes key quantitative data for representative GH3 enzymes that conjugate IAA to amino acids.

| Enzyme | Organism | Preferred Substrates | Km (IAA) | Km (Amino Acid) | Km (ATP) | Optimal Conditions | Reference |

| PsGH3 | Pisum sativum | IAA, L-Aspartate | 0.28 mM | 2.2 mM (L-Asp) | 0.49 mM | Requires Mg²⁺ or Mn²⁺ | [5] |

| OsGH3-8 | Oryza sativa | IAA, Aspartate (highly specific) | Data available | Data available | Data available | Requires Mg²⁺ or Mn²⁺ for maximal activity | [4] |

| AtGH3.2 - AtGH3.6 | A. thaliana | IAA, Asp, Glu, Met, Trp | Not specified | Not specified | Not specified | Not specified | [4] |

| AtGH3.17 | A. thaliana | IAA, Asp, Glu, Met, Trp | Not specified | Not specified | Not specified | Not specified | [4] |

Biological Role in Auxin Homeostasis

The conjugation of IAA to amino acids is a critical node in the regulation of auxin signaling. When intracellular levels of free IAA rise, the transcription of certain GH3 genes is upregulated. This leads to an increase in GH3 enzyme concentration, which in turn conjugates more IAA to amino acids, thereby reducing the free IAA pool and dampening the auxin response.

The fate of the IAA conjugate depends on the specific amino acid attached. Conjugates like IAA-Aspartate and IAA-Glutamate are generally considered to be intermediates targeted for further catabolism (degradation).[6] In contrast, others may serve as a reversible storage form, which can be hydrolyzed by amidohydrolases to release free, active IAA when needed. The specific role of IAA-glycine can vary by species, but it is generally considered part of the inactivation and degradation pathway.[7]

Role of GH3 enzymes in the auxin homeostasis pathway.

Experimental Protocols

Purification of Recombinant GH3 Enzyme

Accurate in vitro characterization requires a pure enzyme preparation. The following is a generalized protocol for the expression and purification of a His-tagged GH3 protein from E. coli.

Methodology:

-

Gene Cloning: The coding sequence of the target GH3 gene is amplified via PCR and cloned into an E. coli expression vector (e.g., pET series) containing an N- or C-terminal hexahistidine (6xHis) tag.

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight, then used to inoculate a larger volume of LB broth. The culture is grown at 37°C to an OD₆₀₀ of 0.4-0.6. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., to a final concentration of 0.1 mM), and the culture is incubated at a lower temperature (e.g., 15-20°C) for several hours or overnight to improve protein solubility.[8]

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 5 mM imidazole, pH 7.0) and lysed via sonication on ice.[8]

-

Clarification: The lysate is centrifuged at high speed (e.g., 13,000 rpm for 20 min at 4°C) to pellet cell debris. The clear supernatant containing the soluble His-tagged protein is collected.[8]

-

Affinity Chromatography: The supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with binding buffer (same as lysis buffer).[5]

-

Washing: The column is washed with several column volumes of a wash buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 7.0) to remove non-specifically bound proteins.

-

Elution: The purified His-tagged GH3 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 0.5 M imidazole, pH 7.0).[8]

-

Verification and Desalting: Eluted fractions are analyzed by SDS-PAGE to confirm purity and size. Fractions containing the pure protein are pooled and may be desalted or buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.

In Vitro GH3 Enzyme Assay

This protocol describes a method to measure the formation of IAA-glycine using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction might contain:

-

50 mM HEPES or Tris-HCl buffer (pH 7.0-8.0)

-

5 mM MgCl₂ (or MnCl₂)

-

2 mM ATP

-

0.5 mM IAA

-

5 mM Glycine

-

1-5 µg of purified GH3 enzyme

-

-

Initiation and Incubation: Initiate the reaction by adding the purified enzyme. Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes). The reaction should be in the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding acid (e.g., 10 µL of 1M HCl) to denature the enzyme.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid).

-

Detection: Monitor the elution profile using a UV detector (at ~280 nm) or a fluorescence detector. For higher specificity and sensitivity, use a mass spectrometer (LC-MS).[9]

-

Quantification: Calculate the amount of IAA-glycine produced by comparing the peak area to a standard curve generated with a known concentration of synthesized IAA-glycine.

-

General workflow for an in vitro GH3 enzyme assay.

Extraction and Quantification of Endogenous IAA-Glycine from Plant Tissue

This protocol outlines a method for measuring the in vivo levels of IAA-glycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity.

Methodology:

-

Sample Collection and Homogenization: Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% acetone in water or 60% 2-propanol) containing an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate).[10][11] A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-glycine) should be added at the start for accurate quantification.

-

Extraction: Incubate the homogenate for several hours at 4°C with gentle shaking.

-

Clarification: Centrifuge the extract to pellet debris. Collect the supernatant.

-

Solvent Removal: Remove the organic solvent from the supernatant using a vacuum concentrator.

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Adjust the pH of the remaining aqueous extract and load it onto a C18 SPE cartridge.[10]

-

Wash the cartridge with a non-polar solvent to remove lipids and other interfering compounds.

-

Elute the auxins and their conjugates with a solvent like methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Dry the eluate and resuspend it in a small volume of the initial mobile phase (e.g., 10% methanol with 1% acetic acid).[10]

-

Inject the sample into an LC-MS/MS system.

-

Separation: Use a C18 column with a suitable gradient to separate IAA-glycine from other metabolites.

-

Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] This involves selecting the specific precursor ion for IAA-glycine (e.g., m/z 233.1 for [M+H]⁺) and monitoring a specific product ion generated after fragmentation (e.g., m/z 130.0, the quinolinium ion).[9]

-

Quantification: The endogenous IAA-glycine concentration is calculated by comparing the peak area ratio of the endogenous compound to its stable isotope-labeled internal standard.

-

Conclusion

The enzymatic formation of IAA-glycine by GH3 acyl acid amido synthetases is a fundamental mechanism for controlling the levels of active auxin in plants. This process, governed by a sophisticated two-step reaction mechanism, provides a rapid and effective way for plants to respond to auxin overaccumulation. A thorough understanding of the enzymes involved, their kinetic properties, and their role in the broader context of auxin homeostasis is essential for researchers in plant science. The detailed protocols provided herein offer a robust framework for the purification, characterization, and quantification of these critical components of plant development, with potential applications in crop improvement and the development of novel plant growth regulators.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and biochemical characterization of indole-3-acetic acid-amino acid synthetase PsGH3 from pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, purification, and characterization of GH3 β-glucosidase, MtBgl85, from Microbulbifer thermotolerans DAU221 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Indole-3-acetylglycine

An In-depth Technical Guide to Indole-3-acetylglycine

Introduction

This compound (IAG) is an organic compound classified as an N-acyl-alpha amino acid.[1][2] It is structurally composed of an indole moiety linked to a glycine molecule via an acetyl bridge.[3] As a conjugate of Indole-3-acetic acid (IAA), the most common and physiologically active plant hormone of the auxin class, IAG is a molecule of significant interest in various scientific fields.[1][4] While IAA is a primary regulator of plant growth and development, its conjugates, including IAG, are often considered to be storage or transport forms, contributing to the homeostatic regulation of the active hormone pool.[5] Beyond plant biology, IAG is also recognized as a tryptophan metabolite produced by gut microbiota in animals and humans, where it may play a role in host-microbe interactions and physiological regulation.[6][7] This guide provides a comprehensive overview of the known , details common experimental protocols for its study, and illustrates its biological context through pathway and workflow diagrams.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and safety data sheets, with predicted values noted where applicable.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | [3] |

| Synonyms | N-(3-Indoleacetyl)glycine, N-(3-Indolylacetyl)glycine, IAG, 3-indole-aceturic acid | [3] |

| CAS Number | 13113-08-1 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |

| Molecular Weight | 232.23 g/mol | [3] |

| Monoisotopic Mass | 232.08479226 Da | [1] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 86-87 °C | [8] |

| Boiling Point | 618.7 ± 45.0 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| pKa (Strongest Acidic) | 3.58 ± 0.10 (Predicted) | [8] |

| logP | 0.6 - 1.15 (Predicted) | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | [3] |

| InChI Key | YDXXLJMIHMIOIF-UHFFFAOYSA-N | [3] |

Biological Role and Significance

This compound is primarily understood as a metabolite of Indole-3-acetic acid (IAA). Its biological relevance spans across kingdoms.

-

In Plants: IAA is a critical hormone regulating nearly all aspects of plant growth and development.[9] Plants conjugate IAA with amino acids, such as glycine, to form compounds like IAG. This process is a key mechanism for controlling the levels of free, active IAA, effectively storing the hormone in an inactive form that can be hydrolyzed back to IAA when needed.

-

In Microorganisms: Many bacteria and fungi that interact with plants can synthesize IAA, which can act as a signaling molecule to modulate plant development or as a virulence factor.[5][9] The synthesis of IAA often proceeds through several tryptophan-dependent pathways, including the indole-3-acetamide (IAM) and indole-3-pyruvate (IPyA) pathways.[9][10] The formation of IAG in these systems can be part of this complex metabolic network.

-

In Animals: In mammals, IAA is a known tryptophan metabolite derived from the gut microbiota.[6][7] These microbial metabolites can enter systemic circulation and influence host physiology. Indole derivatives, including IAA, are ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses.[11][12] By activating AhR, microbial-derived IAA can stimulate the production of cytokines like IL-22, which enhances the function of the gut epithelial barrier.[12]

Figure 1: IAA-mediated Aryl Hydrocarbon Receptor (AhR) Signaling.

Experimental Protocols

Studying this compound requires robust methods for its synthesis, purification, and analysis. The following sections outline general protocols based on established methodologies for IAA and its conjugates.

General Synthesis via Peptide Coupling

The synthesis of IAG from its precursors, Indole-3-acetic acid and glycine, is typically achieved through a standard peptide coupling reaction.

-

Activation of IAA: The carboxylic acid group of Indole-3-acetic acid (1 equivalent) is activated to form a more reactive intermediate. This is commonly done in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide) at 0 °C. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

-

Coupling Reaction: Glycine (or its ester form, e.g., glycine methyl ester, ~1.1 equivalents) is added to the solution containing the activated IAA, along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acids formed.

-

Reaction Monitoring: The mixture is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any urea byproducts (if DCC is used). The filtrate is then subjected to an aqueous work-up, typically involving washes with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and reagents. The final product is purified from the organic layer, often by silica gel column chromatography. If a glycine ester was used, a final saponification step is required to yield the carboxylic acid of IAG.

Purification from Biological Samples

Isolating IAG from complex biological matrices like plant extracts or microbial cultures requires multi-step purification.

-

Sample Extraction: The biological sample is first homogenized in a suitable solvent, such as 80% acetone or methanol, often under cold conditions to minimize enzymatic degradation.[13]

-

Initial Cleanup: The crude extract is centrifuged, and the supernatant is collected. It may be acidified (e.g., to pH 2.5-3.0) to protonate the carboxylic acid group of IAG.[14]

-

Solid-Phase Extraction (SPE): A common and effective cleanup method involves passing the extract through a C18 SPE cartridge.[15] The cartridge is first conditioned with methanol and then equilibrated with acidified water. The sample is loaded, and interfering polar compounds are washed away. IAG is then eluted with a more organic solvent like methanol.

-

Chromatography: For higher purity, techniques like Polyvinylpolypyrrolidone (PVPP) chromatography can be employed.[16] PVPP is effective for separating IAA conjugates based on hydrophobic interactions.[16] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.[17]

Structural and Quantitative Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and specific quantification of IAG.

-

Sample Preparation: Purified fractions or partially purified extracts are prepared in a mobile-phase compatible solvent.[13][14]

-

Chromatography: Samples are injected onto a reversed-phase column (e.g., C18) and separated using a gradient elution, typically with mobile phases consisting of water and acetonitrile or methanol, often containing a small amount of formic acid to aid ionization.[14]

-

Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source, usually operated in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated IAG molecule ([M+H]⁺) and one or more of its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides high specificity and accurate quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for definitive structural elucidation.

-

Sample Preparation: A sufficiently pure and concentrated sample (~1-5 mg) of IAG is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected Spectra:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the C2 proton of the indole, two methylene (-CH₂-) group signals (one from the acetyl bridge and one from the glycine backbone), and exchangeable protons for the N-H (indole and amide) and O-H (carboxylic acid) groups.

-

¹³C NMR: The spectrum would display signals for all 12 unique carbons in the molecule, including those in the aromatic indole ring, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons.

-

Figure 2: General Experimental Workflow for IAG Analysis.

Conclusion

This compound stands as a molecule of considerable scientific interest due to its direct link to the vital plant hormone IAA and its emerging role as a microbially-derived metabolite in animal systems. Its physical and chemical properties are well-defined, enabling its synthesis and detection. The experimental protocols for its purification and analysis, while requiring careful optimization, are based on standard and accessible chemical and analytical techniques. As research continues to unravel the complex signaling networks in plant-microbe and host-microbe interactions, a thorough understanding of the properties and functions of metabolites like this compound will be indispensable for professionals in agricultural science, microbiology, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]

- 2. Livestock Metabolome Database: Showing metabocard for this compound (LMDB00988) [lmdb.ca]

- 3. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-acetic acid enhances ruminal microbiota for aflatoxin B1 removal in vitro fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INDOLE-3-ACETYL GLYCINE | 13113-08-1 [amp.chemicalbook.com]

- 9. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

- 12. Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jabonline.in [jabonline.in]

- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-acetylglycine: A Key Modulator in Auxin Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole-3-acetylglycine (IAG) is a crucial, albeit less extensively studied, conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). As an amino acid conjugate, IAG plays a significant role in the intricate network that governs auxin homeostasis, thereby influencing a myriad of plant growth and developmental processes. This technical guide provides a comprehensive overview of the function of this compound in maintaining the delicate balance of auxin concentrations within plant tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Central Role of Auxin Conjugation

Auxin homeostasis is a tightly regulated process involving biosynthesis, transport, catabolism, and the reversible formation of conjugates. The conjugation of IAA to amino acids, sugars, or peptides serves as a mechanism to temporarily inactivate and store auxin, protecting it from irreversible degradation. This pool of conjugated auxin can be rapidly hydrolyzed to release free, active IAA in response to developmental or environmental cues. This compound is one such conjugate, formed through an amide bond between the carboxyl group of IAA and the amino group of glycine.

Biosynthesis and Metabolism of this compound

The synthesis of IAG is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of enzymes. These enzymes adenylate IAA, which then reacts with an amino acid, such as glycine, to form the corresponding conjugate. Conversely, the hydrolysis of IAG to release free IAA is mediated by specific amidohydrolases. This dynamic interplay between synthesis and hydrolysis allows the plant to fine-tune the levels of active auxin.

dot

Caption: Biosynthesis and hydrolysis of this compound.

Quantitative Analysis of Auxin Conjugates

The precise quantification of auxin and its metabolites is critical for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and selectivity. While specific data for IAG is sparse in the literature, the table below summarizes representative concentrations of other IAA-amino acid conjugates in Arabidopsis thaliana, which provides a comparative context.[1][2]

| Compound | Tissue | Concentration (pg/mg fresh weight) | Reference |

| IAA-Aspartate | Expanding Leaves | ~15-20 | Kowalczyk & Sandberg, 2001 |

| IAA-Glutamate | Expanding Leaves | ~5-10 | Kowalczyk & Sandberg, 2001 |

| IAA-Alanine | Aerial Tissues | ~0.05 | Kowalczyk & Sandberg, 2001 |

| IAA-Leucine | Roots | ~0.1-0.2 | Kowalczyk & Sandberg, 2001 |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound and other Auxin Metabolites by LC-MS/MS

This protocol is adapted from established methods for the analysis of IAA and its amino acid conjugates.[1][2][3]

1. Plant Material and Extraction:

-

Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in 1 mL of extraction buffer (e.g., 80% methanol containing an antioxidant like 2,5-di-tert-butyl-4-methylphenol).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.

-

Shake the samples at 4°C for at least 1 hour.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the auxins with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a C18 reversed-phase column for chromatographic separation. A typical gradient could be from 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of IAG and other target analytes.

dot

Caption: Workflow for auxin metabolite analysis.

Signaling and Physiological Function

While the direct signaling role of IAG itself is not well-established, its primary function is to modulate the levels of free IAA. By serving as a readily hydrolyzable source of active auxin, IAG contributes to processes that require rapid changes in auxin concentration, such as:

-

Gravitropic and Phototropic Responses: Rapid release of IAA from conjugates can lead to differential growth.

-

Lateral Root Formation: Auxin accumulation is a key trigger for the initiation of lateral roots.

-

Embryogenesis and Seed Development: Conjugates can serve as a stable source of auxin during these critical developmental stages.

The hydrolysis of IAG and other amino acid conjugates is a key regulatory point in auxin signaling. The expression and activity of amidohydrolases are likely under tight spatial and temporal control, ensuring that auxin is released precisely where and when it is needed.

dot

Caption: IAG's role in auxin signaling.

Conclusion

This compound, as an amino acid conjugate of auxin, is an integral component of the homeostatic mechanisms that regulate plant growth and development. Although not as extensively characterized as other auxin conjugates, its role in the reversible inactivation and storage of IAA is clear. Future research focusing on the specific enzymes that metabolize IAG and its precise spatio-temporal distribution will undoubtedly provide deeper insights into its specific functions in the complex life of a plant. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced roles of IAG and other auxin metabolites.

References

Preliminary Studies on Indole-3-acetylglycine Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetylglycine (I3AG) is an N-acyl-alpha amino acid, representing a conjugate of the well-characterized phytohormone and microbial metabolite, Indole-3-acetic acid (IAA), with the amino acid glycine. While direct and extensive research on the specific biological activities of I3AG in the context of drug development is limited, preliminary investigations and studies on its parent compound, IAA, and related amino acid conjugates provide a foundational understanding of its potential therapeutic relevance. This technical guide summarizes the current, albeit sparse, knowledge on I3AG and extrapolates potential activities based on the established pharmacology of IAA, with a focus on its anti-inflammatory and neuroprotective effects. Due to the nascent stage of I3AG research, this document primarly presents data on IAA to inform future studies on its glycine conjugate.

Introduction to this compound

This compound is structurally composed of an indole ring linked to an acetyl group, which is in turn conjugated to glycine. In biological systems, particularly in plants, IAA conjugates with amino acids are known to function as storage forms of IAA, which can be hydrolyzed to release the active hormone.[1] This slow-release mechanism is a key aspect of their biological function in plants. In the context of mammalian physiology, I3AG has been identified as a metabolite found in urine.[2] The therapeutic potential of I3AG is largely unexplored, but the known bioactivities of its parent compound, IAA, suggest that I3AG may possess similar or modulated pharmacological properties.

Potential Therapeutic Activities Based on Indole-3-acetic Acid

Given the limited direct data on I3AG, this section focuses on the well-documented activities of IAA, which provide a strong rationale for investigating I3AG in similar therapeutic areas.

Anti-inflammatory Activity

IAA has demonstrated significant anti-inflammatory and anti-oxidative properties.[3][4] Studies have shown that IAA can ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] A key mechanism implicated in this effect is the induction of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[3][4]

Neuroprotective Effects

The neuroprotective potential of IAA is an emerging area of interest.[5] It has been investigated for its ability to mitigate neurotoxicity induced by agents such as valproic acid.[5] The proposed mechanisms for its neuroprotective effects include the attenuation of oxidative stress and inflammation within the central nervous system.[5] Furthermore, IAA is being explored as a potential therapeutic target in neurodegenerative conditions like Alzheimer's disease.[6][7]

Quantitative Data

Direct quantitative data on the biological activity of this compound in mammalian systems is not available in the current body of scientific literature. The following table summarizes key quantitative findings for the parent compound, Indole-3-acetic acid, to serve as a reference for future studies on I3AG.

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| Indole-3-acetic acid | LPS-induced inflammation | RAW264.7 macrophages | Inhibition of IL-1β, IL-6, MCP-1 | Significant amelioration | [4] |

| Indole-3-acetic acid | Valproic acid-induced neurotoxicity | Rat model | Neuroprotection | Oral treatment with 40 mg/kg/day showed protective effects | [5] |

| Indole-3-acetic acid conjugates | Avena coleoptile elongation | Avena sativa | Cell elongation | Active at 10⁻⁴ to 10⁻⁷ M | [1] |

| Indole-3-acetic acid conjugates | Soybean cotyledon growth | Glycine max | Callus growth | Some conjugates more active than IAA at 10⁻⁶ M | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the activity of I3AG are not yet established. However, based on the methodologies used for IAA and other small molecules with similar predicted activities, the following protocols can be adapted for preliminary studies on I3AG.

In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with varying concentrations of I3AG (solubilized as per vendor recommendations) for 1-2 hours.

-

Inflammatory Challenge: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 16-24 hours.

-

Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits.

-

NO Production Assay: Nitric oxide production in the supernatant can be measured using the Griess reagent.

-

Western Blot Analysis: Cell lysates can be analyzed by Western blotting to assess the expression levels of key inflammatory signaling proteins such as phosphorylated IKK, IκB, and NF-κB, as well as the induction of HO-1.[8]

In Vivo Neuroprotection Assay (Adapted from Valproic Acid-Induced Neurotoxicity Model)

-

Animal Model: Male Wistar rats are used.

-

Induction of Neurotoxicity: Rats receive daily intraperitoneal injections of valproic acid (500 mg/kg) for a specified period (e.g., 3 weeks).[5]

-

Treatment: A concurrent treatment group receives daily oral administration of I3AG at various doses.

-

Behavioral Tests: Cognitive and motor functions are assessed using standard behavioral tests such as the Morris water maze or open field test.

-

Biochemical Analysis: At the end of the treatment period, brain tissues are collected for the analysis of oxidative stress markers (e.g., MDA, SOD, GSH), inflammatory markers (e.g., TNF-α, IL-1β), and markers of endoplasmic reticulum stress (e.g., GRP78, CHOP).[5]

-

Histopathological Examination: Brain sections are stained with H&E or specific neuronal markers to assess neuronal damage.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for I3AG have not been elucidated, the pathways modulated by IAA provide a logical starting point for investigation.

Putative Anti-inflammatory Signaling Pathway of I3AG

The anti-inflammatory effects of I3AG are hypothesized to be mediated through the induction of Heme Oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway, similar to its parent compound, IAA.

Caption: Putative anti-inflammatory signaling pathway of I3AG.

General Experimental Workflow for I3AG Activity Screening

The following workflow outlines a general approach for the initial screening and characterization of I3AG's biological activity.

References

- 1. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]

- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction